2-((4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
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Description
2-((4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a compound that has been synthesized for its potential use in scientific research. This compound is known to have various biochemical and physiological effects, and its mechanism of action is still being studied. In
Scientific Research Applications
Synthesis of Thiazolidinone and Thiazole Derivatives for Antimicrobial Applications
Researchers have synthesized a range of thiazolidinone and thiazole derivatives incorporating the pyridinylsulfonyl piperazine motif, showcasing significant antimicrobial activity against a variety of bacteria and fungi. These compounds have been evaluated for their potential in addressing bacterial resistance and fungal infections (Divyesh Patel et al., 2012; N. Patel and S. N. Agravat, 2007).
Exploration of Anticancer Potentials
Several studies have focused on the synthesis of novel derivatives for anticancer testing. These include novel 1,2-dihydropyridine, thiophene, and thiazole derivatives, exhibiting potent activity against human breast cancer cell lines. Such compounds have opened new avenues for the development of effective anticancer agents (M. Al-Said et al., 2011; K. S. Sharath Kumar et al., 2014).
Antiviral and Insecticidal Activities
Compounds derived from the key chemical structure have been investigated for their antiviral properties, including activity against human viruses, and for their potential as insecticides against agricultural pests. This highlights the versatility of the chemical backbone in producing derivatives with a broad spectrum of biological activities (F. Attaby et al., 2006; A. Fadda et al., 2017).
Antituberculosis Activity
Research into thiazole-aminopiperidine hybrid analogues has identified novel Mycobacterium tuberculosis GyrB inhibitors. These compounds represent a promising approach to tackling tuberculosis, demonstrating the potential of the core chemical structure in contributing to the development of new antimycobacterial drugs (V. U. Jeankumar et al., 2013).
properties
IUPAC Name |
2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S3/c22-26(23,14-3-1-5-18-11-14)21-8-6-20(7-9-21)12-17-19-15(13-25-17)16-4-2-10-24-16/h1-5,10-11,13H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPQEVFXNSBLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole |
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